molecular formula C11H11Cl2NO B2436809 (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 137235-13-3

(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2436809
CAS No.: 137235-13-3
M. Wt: 244.12
InChI Key: PCRNWHRXTOCARP-AATRIKPKSA-N
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Description

(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a chemical compound that belongs to the class of organic compounds known as enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dichlorophenyl group and a dimethylamino group, which contribute to its unique chemical properties.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRNWHRXTOCARP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the condensation of 2,4-dichlorobenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired enone product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the enone can lead to the formation of alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one: can be compared with other enones and related compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and dimethylamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a dimethylaminophenyl enone, is a synthetic organic compound with notable biological activities. The compound features a dichlorophenyl group and a dimethylamino group, contributing to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H11_{11}Cl2_2N\O
  • Molar Mass : 244.12 g/mol
  • CAS Number : 1612217-79-4

The compound is characterized by a conjugated system that enhances its reactivity and biological interactions. The presence of the electron-withdrawing dichlorophenyl group increases the electrophilicity of the carbonyl carbon, making it a potential target for nucleophilic attack by biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing signal transduction pathways.
  • Cytotoxicity : The compound has shown potential cytotoxic effects against cancer cell lines, suggesting its use in oncology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50_{50} values for these cell lines range from 4.53 μM to 16.79 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50_{50} Value (μM)
HeLa6.72
MCF74.53
A54916.79

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

In a notable study examining the structure-activity relationship (SAR) of similar compounds, it was found that modifications in the dimethylamino group significantly affected both potency and selectivity against cancer cell lines . This underscores the importance of chemical structure in determining biological efficacy.

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